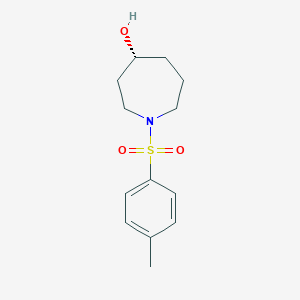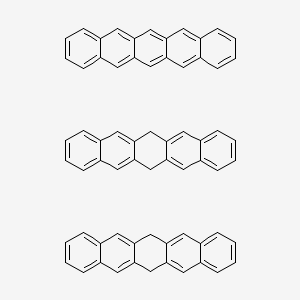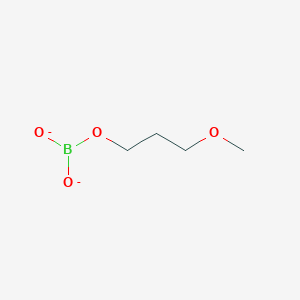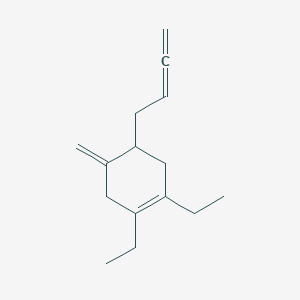
4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene is an organic compound with a complex structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene typically involves multi-step organic reactions. One common method involves the reaction of buta-2,3-dien-1-ol with appropriate reagents to form the desired compound. The reaction conditions often include the use of catalysts such as copper iodide (CuI) and solvents like tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to obtain high-purity products.
化学反应分析
Types of Reactions
4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H₂O₂, reducing agents like LiAlH₄, and various catalysts. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.
科学研究应用
4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of spermine oxidase, reducing the production of reactive oxygen species (ROS) and preventing DNA damage . This inhibition can lead to decreased tumor incidence, making it a potential chemopreventive agent .
相似化合物的比较
Similar Compounds
N1,N4-di(buta-2,3-dien-1-yl)butane-1,4-diamine: Another compound with similar structural features and enzyme inhibition properties.
4-(buta-2,3-dien-1-yl)-N,N-dimethylaniline: Shares the buta-2,3-dien-1-yl group and exhibits similar reactivity.
Uniqueness
4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
388606-30-2 |
|---|---|
分子式 |
C15H22 |
分子量 |
202.33 g/mol |
InChI |
InChI=1S/C15H22/c1-5-8-9-15-11-14(7-3)13(6-2)10-12(15)4/h8,15H,1,4,6-7,9-11H2,2-3H3 |
InChI 键 |
GPVZUJVKKRJRQA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(CC(=C)C(C1)CC=C=C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


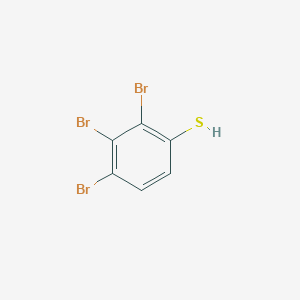
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
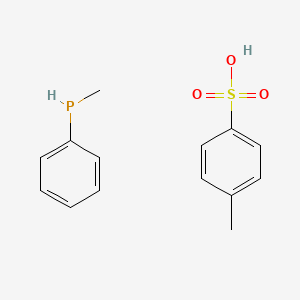
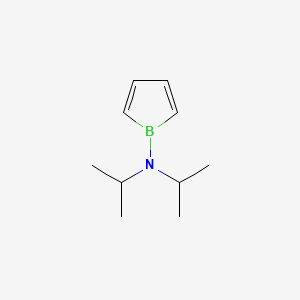
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)
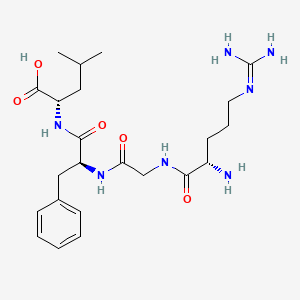
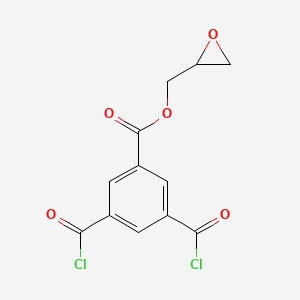
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)
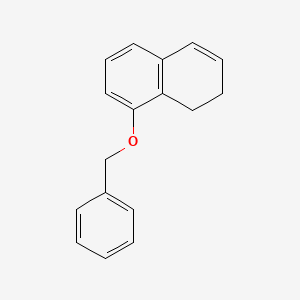
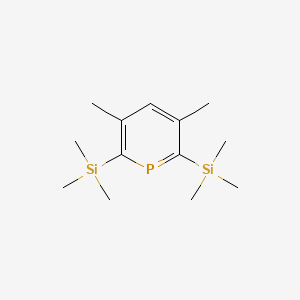
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
